Dihydroarteannuin B
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Overview
Description
Dihydroarteannuin B is a natural product found in Artemisia annua with data available.
Scientific Research Applications
1. Application in Autoimmune Diseases
Dihydroarteannuin B has been studied for its effects on autoimmune diseases. One study found that it ameliorates lupus symptoms in mice by inhibiting the production of TNF-alpha and blocking the NF-kappa B signaling pathway. This indicates its potential use in treating autoimmune conditions like lupus (Wei-dong Li et al., 2006).
2. Microbial Transformation Studies
Research has explored the microbial transformation of arteannuin B using Aspergillus flavipes, resulting in the production of this compound as the main transformation product. This kind of study is crucial for understanding the biosynthesis and metabolic pathways of this compound, which can have implications in drug development and production (S. Elmarakby et al., 1987).
3. Anti-Tumor Properties
This compound has been investigated for its anti-tumor properties. A study on C57BL/6J mice with Lewis lung cancer showed that this compound can inhibit tumor growth and induce apoptosis in cancer cells. This suggests its potential application in cancer therapy (Deng Jing, 2008).
4. Chemical Transformations for Therapeutic Use
Studies on the stereoselective reduction of arteannuin B and its chemical transformations are significant in the context of medicinal chemistry. These studies help in understanding the structural aspects of this compound, which is crucial for its therapeutic applications (A. Bhattacharya et al., 2003).
5. Effects on Scleroderma
Research has also been conducted on the effects of this compound on scleroderma, a chronic systemic autoimmune disease. It has been found to inhibit dermal thickness and reduce collagen content, suggesting its potential in treating scleroderma (Jie Ma et al., 2009).
6. Inhibition of Rheumatoid Arthritis
A study showed that this compound can suppress the NLRP3 inflammasome via the HIF‐1α and JAK3/STAT3 signaling pathway, which contributes to the attenuation of collagen-induced arthritis in mice. This indicates its potential role in the treatment of rheumatoid arthritis (Mingying Zhang et al., 2022).
Properties
Molecular Formula |
C15H22O3 |
---|---|
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(1R,4S,5S,8R,9S,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one |
InChI |
InChI=1S/C15H22O3/c1-8-4-5-11-9(2)12(16)17-15(11)10(8)6-7-14(3)13(15)18-14/h8-11,13H,4-7H2,1-3H3/t8-,9+,10+,11+,13-,14-,15-/m1/s1 |
InChI Key |
VWGPQZZLIAQJCE-DWIPZSBTSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@@H](C(=O)O[C@]23[C@H]1CC[C@@]4([C@H]3O4)C)C |
Canonical SMILES |
CC1CCC2C(C(=O)OC23C1CCC4(C3O4)C)C |
Synonyms |
dihydroarteannuin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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